molecular formula C14H22BClN2O3 B1386715 (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 957060-72-9

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1386715
CAS No.: 957060-72-9
M. Wt: 312.6 g/mol
InChI Key: WEPTXOJQSHKUJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with 2-(piperidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

In biological research, this compound is used as a probe to study enzyme functions and interactions. Its boronic acid moiety allows it to bind to specific enzymes, making it useful in enzyme inhibition studies .

Medicine

It is being investigated for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(Dimethylamino)ethylcarbamoyl)phenyl)boronic acid hydrochloride
  • (4-(2-(Diethylamino)ethylcarbamoyl)phenyl)boronic acid hydrochloride

Uniqueness

Compared to similar compounds, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain applications, such as enzyme inhibition and material synthesis .

Properties

IUPAC Name

[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3.ClH/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17;/h4-7,19-20H,1-3,8-11H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTXOJQSHKUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657077
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-72-9
Record name Boronic acid, B-[4-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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